molecular formula C35H40ClN5O6 B8556486 tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate

tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate

Cat. No.: B8556486
M. Wt: 662.2 g/mol
InChI Key: SQIQALZOTGHMQE-UHFFFAOYSA-N
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Description

tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, azetidine, and cyclopropyl groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the azetidine ring: This step typically involves cyclization reactions using azetidine precursors.

    Attachment of the pyridine and cyclopropyl groups: These groups are introduced through nucleophilic substitution reactions.

    Final coupling and protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butyl groups.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar piperazine structure but with a bromophenyl group instead of the complex azetidine and pyridine groups.

    Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)-1-piperazinecarboxylate: This compound also contains a piperazine ring but with different substituents on the phenyl ring.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C35H40ClN5O6

Molecular Weight

662.2 g/mol

IUPAC Name

tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate

InChI

InChI=1S/C35H40ClN5O6/c1-34(2,3)47-33(44)40-16-14-39(15-17-40)26-6-5-7-27(19-26)46-28-21-41(22-28)30-29(18-25(36)20-37-30)31(42)38-35(12-13-35)24-10-8-23(9-11-24)32(43)45-4/h5-11,18-20,28H,12-17,21-22H2,1-4H3,(H,38,42)

InChI Key

SQIQALZOTGHMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC3CN(C3)C4=C(C=C(C=N4)Cl)C(=O)NC5(CC5)C6=CC=C(C=C6)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-(3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenoxy)azetidin-1-yl)-5-chloronicotinic acid (D110) (150 mg, 0.306 mmol), 1-Hydroxybenzotriazole hydrate (47 mg, 0.306 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (88 mg, 0.46 mmol) in dimethylformamide (2 ml) was stirred 40 min at room temperature. A solution of methyl 4-(1-aminocyclopropyl)benzoate (D7) (68.9 mg, 0.306 mmol) and triethylamine (0.042 ml, 0.306 mmol) in dimethylformamide (2 ml) was added and the resulting mixture was stirred 40 min at room temperature. Water (2 ml) was added and the resulting precipitate was collected by filtration and purified by Biotage column (10 g) eluting with a mixture dichloromethane/ethylacetate from 100/0 to 80/20. Collected fractions, after solvent evaporation, afforded tert-butyl 4-(3-((1-(5-chloro-3-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)pyridin-2-yl)azetidin-3-yl)oxy)phenyl)piperazine-1-carboxylate (135 mg)
Name
2-(3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenoxy)azetidin-1-yl)-5-chloronicotinic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
68.9 mg
Type
reactant
Reaction Step Two
Quantity
0.042 mL
Type
reactant
Reaction Step Two

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